Chromium(III) oxide hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chromium(III) oxide hydrate can be synthesized through several methods. One common approach involves the hydrothermal reduction of chromium salts, such as chromium nitrate, in the presence of a reducing agent . Another method is the solid-phase hydrolysis of chromo-potassium alum, which involves heating the alum to induce hydrolysis and form the oxide .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of sodium dichromate with sulfur at high temperatures. The reaction proceeds as follows :

Na2Cr2O7+S→Na2SO4+Cr2O3

The resulting chromium(III) oxide is then hydrated to form the hydrate.

Analyse Des Réactions Chimiques

Types of Reactions: Chromium(III) oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with dilute hydrochloric acid to form chromium(III) chloride and water :

Cr2O3+6HCl→2CrCl3+3H2O

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, hydrogen sulfide, and chlorine. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving this compound include chromium(III) chloride, chromium(III) sulfide, and various chromium salts. These products are often used in further chemical processes or industrial applications .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : Cr2O3⋅nH2O

- Molecular Weight : Approximately 170.01 g/mol

- Appearance : Green powder

- Melting Point : 2435 °C (4415 °F)

- Boiling Point : 4000 °C (7232 °F)

- Density : 5.22 g/cm³

- Solubility : Insoluble in water

Scientific Research Applications

Chromium(III) oxide hydrate is utilized in various scientific research applications, particularly in materials science and catalysis.

Catalysis

This compound serves as a catalyst in several chemical reactions. It is particularly effective in:

- Oxidation Reactions : Used in organic synthesis to facilitate the oxidation of alcohols to ketones and carboxylic acids.

- Catalytic Converters : Employed in catalytic converters to reduce harmful emissions from vehicles.

Material Science

In material science, this compound is used for:

- Ceramics : Its thermal stability makes it suitable for high-performance ceramic applications.

- Glass Manufacturing : Acts as a coloring agent and improves the durability of glass products.

Industrial Applications

This compound has significant industrial applications, particularly in:

- Pigments : Used as a green pigment in paints, plastics, and coatings due to its excellent lightfastness and stability.

- Abrasives : Its hardness makes it suitable for use in abrasives for polishing metals and other materials.

Case Study: Pigment Production

A study on the production of chromium(III) oxide pigments highlighted its effectiveness in providing vibrant colors with high stability under UV exposure. The process involves the calcination of chromium salts followed by grinding to achieve the desired particle size for application in paints and coatings.

Environmental Applications

Due to its low toxicity compared to other chromium compounds, this compound is being investigated for environmental remediation:

- Heavy Metal Removal : Studies show that chromium(III) oxide can effectively bind heavy metals from wastewater, reducing environmental pollution.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Scientific Research | Catalysis | Facilitates oxidation reactions |

| Material Science | Ceramics | High thermal stability |

| Industrial Manufacturing | Pigments | Vibrant colors with UV stability |

| Environmental Remediation | Heavy metal removal | Reduces environmental pollutants |

Mécanisme D'action

The mechanism by which chromium(III) oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) ions are essential for the metabolism of glucose, insulin, and blood lipids . These ions can interact with cellular components to regulate metabolic processes and improve glucose tolerance .

Comparaison Avec Des Composés Similaires

Chromium(III) oxide hydrate can be compared with other chromium compounds, such as chromium(III) chloride, chromium(III) sulfate, and chromium(III) nitrate . While these compounds share some chemical properties, this compound is unique in its stability and insolubility in water, making it particularly useful in applications requiring durable and stable materials .

List of Similar Compounds:- Chromium(III) chloride (CrCl₃)

- Chromium(III) sulfate (Cr₂(SO₄)₃)

- Chromium(III) nitrate (Cr(NO₃)₃)

- Chromium(III) acetate (Cr(OCOCH₃)₃)

- Chromium(III) fluoride (CrF₃)

- Chromium(III) phosphate (CrPO₄)

Activité Biologique

Chromium(III) oxide hydrate, represented chemically as Cr₂O₃·2H₂O, is a compound of chromium in its trivalent state. It is known for its diverse biological activities, particularly its role in metabolic processes and potential implications in health and disease. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) being the most stable and commonly found in nature. This compound is characterized by its low solubility in water and relatively low toxicity compared to hexavalent chromium (Cr(VI)), which is known for its harmful effects.

Biological Importance of Chromium(III)

- Essential Nutrient : Chromium(III) is recognized as an essential trace element in human nutrition, playing a critical role in carbohydrate metabolism and insulin sensitivity. It enhances the action of insulin, facilitating glucose uptake by cells, which is vital for maintaining normal blood sugar levels .

- Metabolic Effects : Studies indicate that chromium supplementation can improve lipid profiles and reduce body fat in obese individuals. It has been shown to enhance glucose metabolism, potentially benefiting those with insulin resistance or type 2 diabetes .

Toxicological Profile

While chromium(III) is generally considered non-toxic, specific conditions can lead to adverse effects:

- Respiratory Effects : Inhalation studies have shown that exposure to chromium(III) oxide can cause mild inflammatory responses in lung tissues. However, these effects are significantly less severe than those associated with Cr(VI) compounds .

- Skin Sensitization : Chromium(III) compounds have been linked to rare cases of skin sensitization; however, the risk is considerably lower compared to hexavalent chromium .

Study on this compound and Insulin Sensitivity

A clinical trial investigated the effects of chromium(III) supplementation on insulin sensitivity among overweight participants. The results indicated a significant improvement in insulin sensitivity and a reduction in fasting blood glucose levels after 12 weeks of supplementation with this compound .

Animal Study on Respiratory Effects

In a controlled study involving rats exposed to varying concentrations of chromium(III) oxide via inhalation, researchers observed mild inflammatory changes at concentrations as low as 3 mg/m³. The findings suggested that while chromium(III) oxide does induce some respiratory effects, they are not indicative of systemic toxicity or carcinogenic potential .

Pharmacological Activities

Recent research has explored the potential pharmacological applications of chromium(III) oxide nanoparticles (Cr₂O₃ NPs), highlighting their antimicrobial and antioxidant properties:

- Antimicrobial Activity : Biosynthesized Cr₂O₃ NPs demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, indicating their potential use as antimicrobial agents in medical applications .

- Antioxidant Properties : The nanoparticles exhibited strong antioxidant activity, suggesting their utility in mitigating oxidative stress-related diseases .

Table 1: Summary of Biological Activities of Chromium(III) Compounds

Table 2: Toxicological Data on Chromium(III)

Propriétés

IUPAC Name |

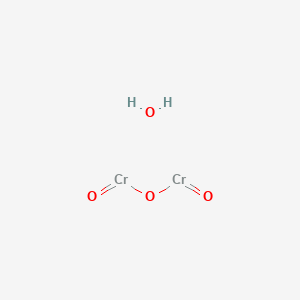

oxo(oxochromiooxy)chromium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.H2O.3O/h;;1H2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBOEBOIXOEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Cr]O[Cr]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What happens to coprecipitated iron(III)-chromium(III) oxide hydrate gels upon heating?

A1: When coprecipitated iron(III)-chromium(III) oxide hydrate gels are heated, they undergo a series of transformations. Initially, at 300°C, the surface interaction between the iron and chromium components leads to the formation of poorly ordered γ-Fe2O3 (maghemite) and pseudohydrohematite, where chromium substitutes into the structure. [] Further heating to 460°C initiates the crystallization of rhombohedral α-Fe2O3-Cr2O3 solid solutions. As the temperature rises to 800°C, particle size increases, iron ions cluster, and the hyperfine field values, as measured by Mössbauer spectroscopy, increase. Finally, annealing at 1280°C enhances chromium diffusion within the lattice, leading to a more homogeneous solid solution and generally decreasing hyperfine field values. []

Q2: Does the initial Fe:Cr ratio impact the final structure of the annealed product?

A2: Yes, the initial Fe:Cr ratio plays a crucial role in the final microstructure of the annealed products. [] The research suggests that throughout the nucleation, recrystallization, and growth of α-Fe2O3-Cr2O3 solid solutions, an inhomogeneous triphasic microstructure persists for specific compositions (Fe:Cr weight ratios of 3:7, 5:5, and 7:3). [] This microstructure consists of α-Fe2O3 dissolved in α-Cr2O3, α-Cr2O3 dissolved in α-Fe2O3, and a distinct α-FeCrO3 phase. The presence of this complex microstructure is supported by the observation of broadened composite Mössbauer patterns in samples with the aforementioned Fe:Cr ratios after annealing at 460°C, 800°C, and 1280°C. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.